ethyl 2-[(2Z)-2-[(4-fluorobenzoyl)imino]-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-2-[(4-fluorobenzoyl)imino]-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a unique structure that combines a benzothiazole ring with a fluorobenzoyl group
Properties
IUPAC Name |
ethyl 2-[2-(4-fluorobenzoyl)imino-6-propan-2-yl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c1-4-27-19(25)12-24-17-10-7-15(13(2)3)11-18(17)28-21(24)23-20(26)14-5-8-16(22)9-6-14/h5-11,13H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAULAAQEASOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C(C)C)SC1=NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-[(2Z)-2-[(4-fluorobenzoyl)imino]-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps. One common synthetic route includes the reaction of 4-fluorobenzoyl chloride with 2-aminothiophenol to form the intermediate 2-(4-fluorobenzoyl)aminothiophenol. This intermediate is then cyclized with ethyl bromoacetate under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-[(2Z)-2-[(4-fluorobenzoyl)imino]-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(4-fluorobenzoyl)imino]-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Ethyl 2-[(2Z)-2-[(4-fluorobenzoyl)imino]-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with similar compounds such as:
Ethyl (2-fluorobenzoyl)acetate: Similar in structure but lacks the benzothiazole ring, making it less complex and potentially less versatile in applications.
Ethyl (4-bromo-2-fluorobenzoyl)acetate: Contains a bromine atom instead of a fluorine atom, which can lead to different reactivity and applications.
Indole derivatives: While structurally different, indole derivatives share some biological activity and applications in drug development.
This compound’s unique combination of a benzothiazole ring and a fluorobenzoyl group sets it apart from other similar compounds, providing distinct chemical and biological properties.
Biological Activity
Ethyl 2-[(2Z)-2-[(4-fluorobenzoyl)imino]-6-(propan-2-yl)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a unique structure that combines a benzothiazole ring with a fluorobenzoyl group. Its IUPAC name is ethyl 2-[2-(4-fluorobenzoyl)imino-6-propan-2-yl-1,3-benzothiazol-3-yl]acetate. The presence of the benzothiazole moiety is crucial for its biological activity, as it has been associated with various pharmacological effects.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The mechanism of action includes:
- Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their function. This is particularly relevant in cancer research where enzyme inhibitors are sought for therapeutic interventions.
- Receptor Modulation : It may also interact with cellular receptors to modulate signaling pathways, influencing cellular responses and potentially leading to therapeutic effects in various diseases.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit potent antitumor properties. For instance:
- A study highlighted the development of benzothiazole derivatives that showed nanomolar activity against human breast cancer cell lines . These findings suggest that ethyl 2-[(2Z)... may also possess similar antitumor efficacy due to its structural similarities.
Antimicrobial Properties
Benzothiazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activities. Ethyl 2-[(2Z)... could potentially share these properties:
| Activity | Effectiveness | Reference |
|---|---|---|
| Antibacterial | Moderate to high | |
| Antifungal | Moderate | |
| Antiprotozoal | Effective |
Case Studies
- Antitumor Efficacy : In vitro studies demonstrated that benzothiazole derivatives significantly inhibited the growth of various cancer cell lines including ovarian and lung carcinomas. The specific compound CJM 126 from a related series exhibited remarkable selectivity and potency .
- Antimicrobial Testing : A recent study synthesized several benzothiazole derivatives which were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited minimal inhibitory concentrations (MICs) as low as 50 μg/mL against tested organisms .
Comparative Analysis
When compared to structurally similar compounds, ethyl 2-[(2Z)... stands out due to its unique combination of functional groups which may enhance its biological activity:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Ethyl (2-fluorobenzoyl)acetate | Lacks benzothiazole ring | Less versatile |
| Ethyl (4-bromo-2-fluorobenzoyl)acetate | Contains bromine instead of fluorine | Different reactivity |
| Indole derivatives | Different structure but shares some biological activity | Varied applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
